5-氨基-1,3-噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

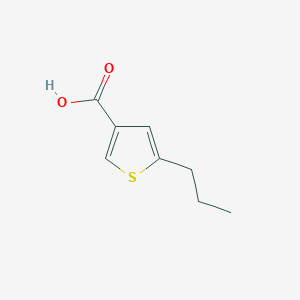

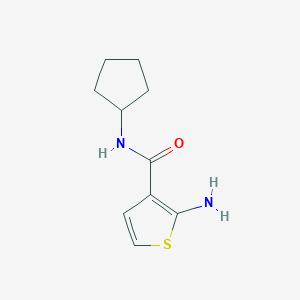

5-Amino-1,3-thiazolidine-2,4-dione is a chemical compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their role in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceutical agents. The structure of thiazolidinediones consists of a five-membered ring containing both sulfur and nitrogen atoms, which is a key feature for their biological activity.

Synthesis Analysis

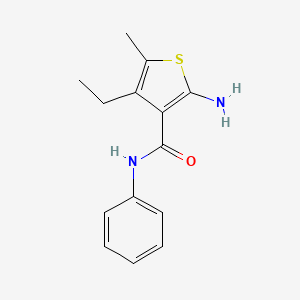

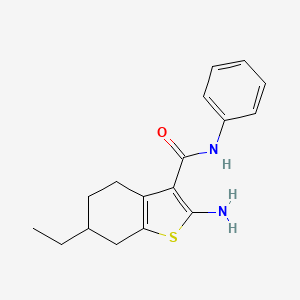

The synthesis of thiazolidinedione derivatives has been a subject of interest due to their potential pharmacological applications. For instance, the synthesis of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, a derivative of thiazolidinedione, has been reported to act as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are critical in cell proliferation and survival . Another study describes the synthesis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, which, despite an unexpected conformation in its crystal structure, is a valuable pharmaceutical intermediate . Additionally, the synthesis and characterization of 5(4-(4-substituted)Aminobenzylidine)thiazolidine-2,4-dione derivatives have been explored, with these compounds showing significant antibacterial activity .

Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives can be complex and may exhibit unexpected conformations. For example, the crystal structure analysis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione revealed a nonplanar conformation with a notable dihedral angle between the benzene and five-membered rings. The stability of this conformation is attributed to various intermolecular interactions, including hydrogen bonding and weak C-H...π interactions .

Chemical Reactions Analysis

Thiazolidinedione derivatives can participate in a variety of chemical reactions, which are essential for their biological activity and their role as pharmaceutical intermediates. The reactivity of these compounds often involves the formation of bonds with various substituents, which can significantly alter their chemical properties and biological activities. The specific chemical reactions and the resulting biological effects would depend on the particular substituents and the conditions under which the reactions occur.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinedione derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their function as pharmaceutical agents, as they affect solubility, stability, and reactivity. The intermolecular interactions observed in the crystal structures of these compounds can also impact their physical properties, such as melting points and solubility in different solvents. The antimicrobial activity of certain thiazolidinedione derivatives suggests that their chemical properties are conducive to interacting with bacterial cell components, leading to growth inhibition .

科学研究应用

生物活性和合成

5-氨基-1,3-噻唑烷-2,4-二酮衍生物展示出多样的生物活性。Mohanty等人(2015年)合成了这些衍生物的一个新系列,发现它们具有显著的抗菌活性,特别是那些带有吡啶或哌嗪基团的衍生物。这些化合物还显示出良好的抗真菌活性和低细胞毒活性 (Mohanty, Reddy, Ramadevi, & Karmakar, 2015)。

抗癌应用

Uwabagira和Sarojini(2019年)进行了一项研究,合成了5-氨基-1,3-噻唑烷-2,4-二酮的一个衍生物,并测试了其抗癌特性,特别针对人类乳腺腺癌细胞系。这种化合物表现出显著的细胞毒性和抗炎活性,为其作为抗癌药物的潜力提供了见解 (Uwabagira & Sarojini, 2019)。

抗菌活性

Alhameed等人(2019年)对噻唑烷-2,4-二酮羧酰胺和氨基酸衍生物进行了研究,揭示了它们对各种细菌和真菌的有效性。几种衍生物显示出适度的抗革兰氏阴性细菌和抗真菌活性,突显了它们作为抗菌剂的潜力 (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019)。

抗糖尿病和降脂作用

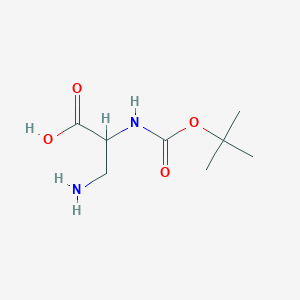

Sohda等人(1982年)合成了100多种5-取代噻唑烷-2,4-二酮,评估它们的降糖和降脂活性。他们发现特定的衍生物表现出显著的活性和毒性特征,有利于治疗糖尿病 (Sohda, Mizuno, Imamiya, Sugiyama, Fujita, & Kawamatsu, 1982)。

未来方向

属性

IUPAC Name |

5-amino-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2S/c4-1-2(6)5-3(7)8-1/h1H,4H2,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBFCDKNTOMJSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3-thiazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)

![1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1274786.png)

![2-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1274787.png)